molecular formula C13H9NO2S B8112789 3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B8112789
M. Wt: 243.28 g/mol
InChI Key: RGYSMXBFWMLWNY-UHFFFAOYSA-N
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Description

3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H9NO2S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. A study by Torosyan et al. (2018) synthesized N-substituted derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and explored their chemical properties, indicating the compound's adaptability in creating a variety of chemically distinct derivatives. Additionally, Yarovenko et al. (2003) examined the influence of various catalysts and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, demonstrating the compound's versatile reactivity under different conditions (Torosyan et al., 2018) (Yarovenko et al., 2003).

Pharmaceutical and Biological Applications

Although the requirement was to exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for their antibacterial properties. For example, Kostenko et al. (2015) synthesized hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid and found them to possess antibacterial properties, indicating the potential biomedical applications of these derivatives (Kostenko et al., 2015).

Applications in Material Science

In the field of materials science, derivatives of this compound have been used to create novel materials with potential applications in electronics and optoelectronics. For instance, Chen et al. (2011) developed a new conjugated polymer using derivatives of this compound, which exhibited high crystallinity and thermal stability, showing promise for use in bulk heterojunction solar cells (Chen et al., 2011).

Properties

IUPAC Name

3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(16)10-6-11-12(14-10)9(7-17-11)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSMXBFWMLWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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